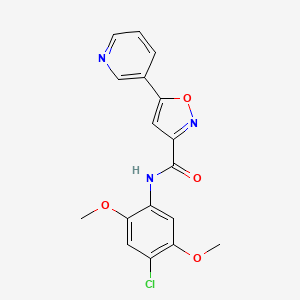

![molecular formula C15H18ClF3N2O3S B4619238 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide and related derivatives typically involves multi-step chemical reactions starting from basic piperidine structures. For example, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives through a series of reactions starting from ethyl piperidine-4-carboxylate (Khalid, Rehman, & Abbasi, 2014). Although the exact compound is not specifically mentioned, this process illustrates the complexity and diversity of synthetic routes available for creating piperidine-based sulfonamide compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide has been characterized by various spectroscopic techniques such as IR, 1H-NMR, and EI-MS. These methods provide detailed information on the molecular framework and functional groups present, aiding in the confirmation of the synthesized compounds' structures (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives, including those similar to the compound of interest, are known to participate in a variety of chemical reactions. They have been explored for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their reactivity and interaction with biological molecules. Molecular docking studies, as conducted by Khalid et al. (2014), further elucidate the potential binding modes and interactions of these compounds with AChE and BChE proteins, highlighting their chemical reactivity and potential therapeutic applications (Khalid, Rehman, & Abbasi, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. This activity is significant for potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibitors are beneficial (Sugimoto et al., 1990).

Enantioselective Lewis Basic Catalyst

Wang et al. (2006) developed l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, demonstrating the compound's usefulness in organic synthesis (Wang et al., 2006).

Sulfonamides as Terminators in Cationic Cyclisations

Haskins and Knight (2002) reported on the use of triflic acid as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This finding is significant for the efficient formation of polycyclic systems in organic chemistry (Haskins & Knight, 2002).

Serotonin 4 Receptor Agonists

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, that acted as selective serotonin 4 receptor agonists. These compounds have potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Glycine Transporter 1 Inhibitors

Yamamoto et al. (2016) identified a compound related to piperidinecarboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This inhibitor showed a favorable pharmacokinetic profile and potential for treating disorders related to glycine neurotransmission (Yamamoto et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClF3N2O3S/c1-2-25(23,24)21-7-5-10(6-8-21)14(22)20-13-9-11(15(17,18)19)3-4-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWCTLFOUSAEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

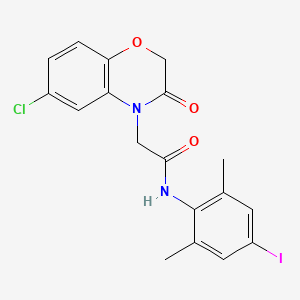

![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)

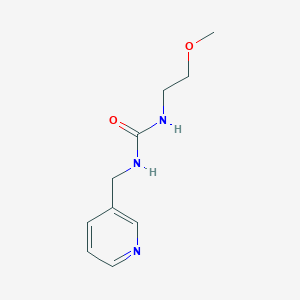

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)

![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)

![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)

![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)

![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)

![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)

![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)

![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)